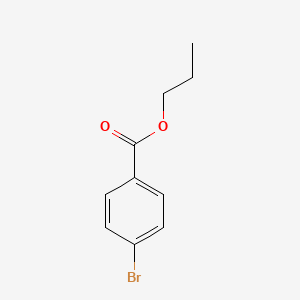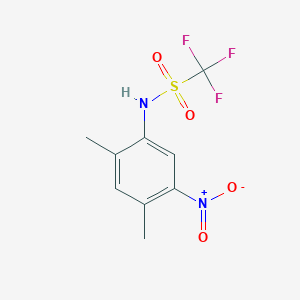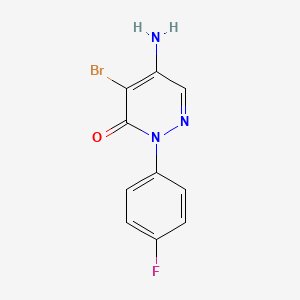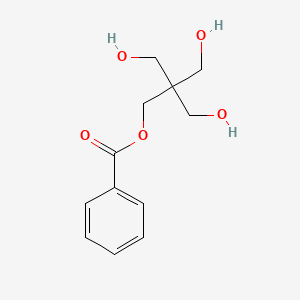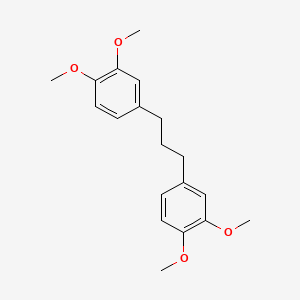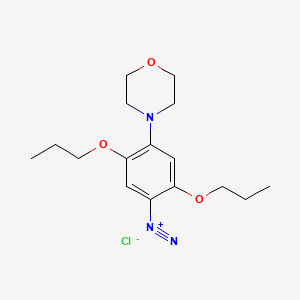
4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride is an organic compound that features a diazonium group attached to a benzene ring, which is further substituted with morpholine and dipropoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride typically involves the diazotization of 4-(4-Morpholinyl)-2,5-dipropoxybenzeneamine. The process begins with the preparation of the amine precursor, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the diazotization process.
化学反应分析
Types of Reactions
4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide or copper(I) chloride in aqueous conditions.
Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or stannous chloride in acidic conditions.
Major Products
Substitution: Formation of 4-(4-Morpholinyl)-2,5-dipropoxybenzene derivatives.
Coupling: Formation of azo compounds with extended conjugation.
Reduction: Formation of 4-(4-Morpholinyl)-2,5-dipropoxybenzeneamine.
科学研究应用
4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes and pigments through azo coupling reactions.
作用机制
The mechanism of action of 4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride primarily involves its diazonium group, which is highly reactive and can undergo various transformations. The molecular targets and pathways depend on the specific reactions it participates in, such as forming covalent bonds with nucleophiles or coupling with aromatic compounds to form azo dyes.
相似化合物的比较
Similar Compounds
4-Morpholinoaniline: A precursor in the synthesis of the diazonium compound.
4-(4-Morpholinyl)aniline: Used in the preparation of central nervous system active agents and in photographic color development.
Morpholine: A simpler analog with applications in organic synthesis and as a solvent.
Uniqueness
4-(4-Morpholinyl)-2,5-dipropoxybenzenediazonium chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other morpholine derivatives. Its diazonium group allows for versatile chemical transformations, making it valuable in various synthetic and industrial processes.
属性
CAS 编号 |
50978-51-3 |
|---|---|
分子式 |
C16H24ClN3O3 |
分子量 |
341.83 g/mol |
IUPAC 名称 |
4-morpholin-4-yl-2,5-dipropoxybenzenediazonium;chloride |
InChI |
InChI=1S/C16H24N3O3.ClH/c1-3-7-21-15-12-14(19-5-9-20-10-6-19)16(22-8-4-2)11-13(15)18-17;/h11-12H,3-10H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
IOERYPUKWNPSRL-UHFFFAOYSA-M |
规范 SMILES |
CCCOC1=CC(=C(C=C1[N+]#N)OCCC)N2CCOCC2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654205.png)
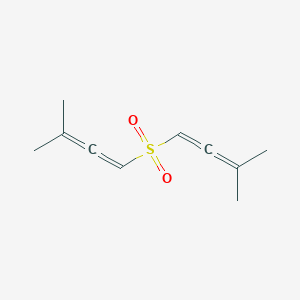
![butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol](/img/structure/B14654225.png)

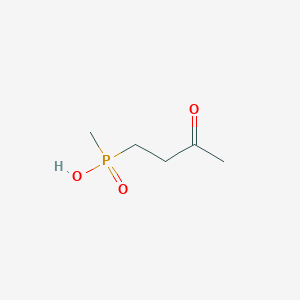
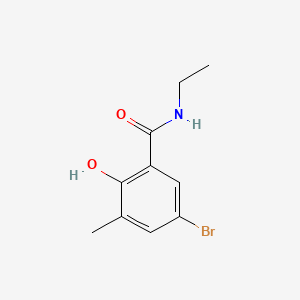
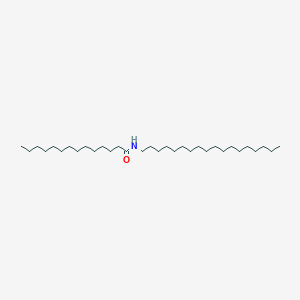
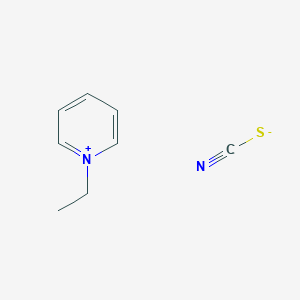
![2-[(2R)-2,4,6-Trimethyl-2,3-dihydro-1H-inden-5-yl]ethan-1-ol](/img/structure/B14654265.png)
